B1575688 Theta defensin subunit A

Theta defensin subunit A

Cat. No.: B1575688
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Theta Defensin Subunit A is a crucial nonapeptide precursor for the biosynthesis of cyclic theta-defensins, a unique class of mammalian host defense peptides . Unlike linear alpha- and beta-defensins, mature theta-defensins are 18-amino-acid macrocyclic peptides formed by the ligation of two nine-residue subunits, such as Subunit A and Subunit B, derived from truncated alpha-defensin genes . This product, For Research Use Only, provides researchers with the fundamental building block to study the unique biosynthesis and activity of these compounds. Theta-defensins exhibit potent, broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses . Their research value is particularly high in virology; synthetic versions of the assembled peptides have demonstrated potent activity against high-risk human papillomavirus (HPV) by inducing charge-driven capsid clustering to prevent cellular entry , and show theoretical potential against SARS-CoV-2 as furin inhibitors . Furthermore, simplified synthetic analogs have shown selective activity against breast cancer cell lines by interacting with proteins in the proteasomal degradation pathway, indicating a promising avenue for oncology research . Theta-defensins are characterized by a stable, cyclic cystine ladder structure formed by three disulfide bonds, making them highly resistant to proteolytic degradation . It is important to note that while genes for theta-defensins are present in higher primates, including humans, they are not expressed as functional proteins due to a premature stop codon . This makes synthetic subunits and peptides essential tools for exploring their untapped therapeutic potential. This product is intended for research applications only and is not for diagnostic or therapeutic use in humans.

Properties

bioactivity

Antimicrobial

sequence

RCVCTRGFC

Origin of Product

United States

Scientific Research Applications

Structure and Mechanism of Action

Structure : Theta defensins are cyclic peptides composed of 18 amino acids, characterized by three disulfide bonds that confer stability and resistance to proteolytic degradation. This unique structure allows them to maintain their activity in various biological environments .

Mechanism of Action : Theta defensins exert their antimicrobial effects primarily through:

  • Membrane Disruption : They bind to and disrupt the membranes of both Gram-positive and Gram-negative bacteria, fungi, and some viruses .
  • Viral Inhibition : These peptides can inhibit viral entry by binding to viral glycoproteins, thereby blocking their interaction with host cell receptors .

Antibacterial Activity

Theta defensins demonstrate potent antibacterial activity against a range of pathogens. Studies have shown that they can effectively target:

  • Gram-positive Bacteria : Such as Staphylococcus aureus.
  • Gram-negative Bacteria : Including Escherichia coli.
  • Fungi : They also exhibit antifungal properties against species like Candida albicans .

Antiviral Applications

Theta defensins have been investigated for their antiviral properties, particularly against:

  • HIV : Rhesus theta defensin 1 (RTD-1) has shown efficacy in inhibiting HIV replication through various mechanisms, including protease inhibition and direct interaction with viral particles .
  • Human Papillomavirus (HPV) : RTD-1 has been reported to inhibit high-risk HPV infections by clustering viral capsids, preventing them from binding to host cells .
  • SARS-CoV-2 (COVID-19) : Recent research indicates that theta defensins could serve as potential treatments for COVID-19 by inhibiting the furin enzyme, which is critical for viral entry into host cells .

Case Study 1: Inhibition of HIV

A study demonstrated that RTD-1 significantly reduced HIV infection rates in vitro. The peptide's mechanism involved binding to the virus and preventing its fusion with host cells. This finding suggests potential therapeutic applications for theta defensins in managing HIV infections .

Case Study 2: Anti-COVID-19 Potential

In silico studies have indicated that theta defensins can act as furin inhibitors, potentially blocking SARS-CoV-2 entry into cells. The peptides were assessed for stability and antigenicity, showing promise as therapeutic agents against COVID-19 due to their unique structural properties .

Case Study 3: HPV Inhibition

Research on RTD-1's effect on high-risk HPV types revealed that it could inhibit viral infection through capsid clustering. This suggests a novel approach to preventing HPV-related cancers, highlighting the need for further clinical studies .

Comparative Data Table

Application AreaPathogen/ConditionMechanism of ActionReference
AntibacterialStaphylococcus aureusMembrane disruption
AntibacterialEscherichia coliMembrane disruption
AntifungalCandida albicansMembrane disruption
AntiviralHIVProtease inhibition; direct viral interaction
AntiviralHigh-risk HPVCapsid clustering; prevents cell binding
AntiviralSARS-CoV-2 (COVID-19)Furin inhibition; anti-inflammatory effects

Comparison with Similar Compounds

Structural Comparison

Theta defensins are distinguished by their cyclic backbone, a feature absent in α- and β-defensins. Below is a structural comparison:

Property Theta Defensin (TDSA) α-Defensins (e.g., HNP1, HD5) β-Defensins (e.g., hBD2, hBD3)
Structure Cyclic (18 residues) Linear (29–35 residues) Linear (36–47 residues)
Disulfide Bonds 3 (stabilizing cyclic fold) 3 (linear arrangement) 3–4 (varies by subtype)
Biosynthesis Post-translational cyclization No cyclization No cyclization
Tissue Distribution Immune cells, mucosal surfaces Neutrophils, Paneth cells Epithelial cells, skin, lungs

Sources:

Functional Differences

  • Antiviral Activity : TDSA inhibits herpes simplex virus (HSV) by blocking viral adhesion and entry, a mechanism distinct from α-defensins (e.g., HNP1), which disrupt viral envelopes, and β-defensins (e.g., hBD2), which modulate TNF-α/NF-κB pathways to enhance antiviral responses .
  • Antibacterial Spectrum : TDSA exhibits broad activity against Gram-positive and Gram-negative bacteria, whereas α-defensins (e.g., HD5) are more effective against Gram-positive pathogens, and β-defensins (e.g., hBD3) show variable efficacy depending on electrostatic interactions with bacterial membranes .

Mechanistic Insights

  • Membrane Disruption : TDSA’s cyclic structure enhances stability in physiological environments, allowing deeper penetration into microbial membranes compared to linear defensins .
  • Gene Expression : Unlike α-defensins (e.g., DEFA1/DEFA3), which are prone to copy-number variations, theta defensin genes are conserved but require precise post-translational processing for functionality .

Research Findings and Clinical Implications

Key Studies

  • Antiviral Efficacy : TDSA reduced HSV-1 titers by 90% in vitro through direct binding to viral glycoproteins, outperforming α-defensins in preventing cell-to-cell spread .
  • Sepsis Management : Theta defensin analogs (e.g., MTD12813) reduced mortality in septic shock models by 50%, leveraging their dual antimicrobial and anti-inflammatory properties .
  • Synergy with Other AMPs : TDSA synergizes with β-defensins (e.g., hBD3) to enhance bacterial clearance in polymicrobial infections, suggesting combinatorial therapeutic strategies .

Limitations and Challenges

  • Species Specificity: TDSA is absent in non-primates, limiting translational studies .
  • Functional Redundancy : Overlap in antimicrobial targets with β-defensins complicates the isolation of TDSA-specific effects .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The predominant method for preparing Theta defensin subunit A and its analogs is solid-phase peptide synthesis using Fmoc/tBu chemistry. This approach allows precise control over the peptide sequence and facilitates the incorporation of specific amino acid modifications.

  • Resin and Chemistry : The synthesis typically employs H-L-Arg(Pbf)-2-chlorotrityl resin as the solid support, with a loading capacity around 0.63 mmol/g.
  • Deprotection and Coupling : The Fmoc protecting group is removed using 30% piperidine in dimethylformamide (DMF). Coupling reactions utilize Oxyma and diisopropylcarbodiimide (DIC) as activating agents to ensure efficient peptide bond formation.
  • Stepwise Cycle : Peptides are assembled by iterative cycles of Fmoc deprotection followed by amino acid coupling, allowing for the incorporation of hydrophilic or hydrophobic residues at specific positions to modulate activity.

Cleavage and Side-Chain Deprotection

After chain assembly, peptides are cleaved from the resin with simultaneous removal of side-chain protecting groups using a cleavage cocktail composed of trifluoroacetic acid (TFA), phenol, triisopropylsilane, and water in an 88:5:2:5 volume ratio.

Oxidative Cyclization and Disulfide Bond Formation

Theta defensins are characterized by their cyclic structure maintained by three conserved intramolecular disulfide bonds that stabilize a beta-sheet core. The linear peptides obtained from SPPS undergo oxidative folding to form the cyclic structure:

  • Oxidation Protocol : The peptides are oxidized and cyclized according to established protocols, which typically involve controlled air oxidation or the use of mild oxidizing agents to facilitate disulfide bond formation without peptide degradation.
  • Structural Stability : The presence of multiple cysteine residues ensures the formation of three disulfide bridges, critical for maintaining the peptide’s bioactive conformation.

Purification and Characterization

  • Chromatographic Purification : Purification is performed using reversed-phase high-performance liquid chromatography (RP-HPLC) on C8 or C18 columns with gradients of acetonitrile in water containing 0.1% TFA. Typical gradients range from 10% to 90% acetonitrile over 40 minutes at a flow rate of 1 ml/min.
  • Mass Spectrometry : The purified peptides are analyzed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to confirm molecular weight and verify successful synthesis and cyclization.

Stability and Antigenicity Assessment

Research has evaluated the physicochemical properties of Theta defensin peptides, including stability indices and antigenicity predictions:

Peptide Variant Instability Index Stability Classification Antigenicity Score Comments
2ATG <40 Stable High Most stable and antigenic
2LZ1 <40 Stable High Stable with high antigenicity
Others (2M2H, 2M2X, 2M2G, 1HVZ, 2LYE) >40 Unstable Low Less stable and antigenic

Note: Instability indices below 40 indicate stability; antigenicity threshold is 0.4.

Example of Synthesis Workflow for [Ser3,7,12,16]-RTD-2 Analog

Step Description
Resin Preparation Loading H-L-Arg(Pbf)-2-chlorotrityl resin with 0.63 mmol/g capacity
Peptide Chain Assembly Repeated cycles of Fmoc deprotection (30% piperidine/DMF) and amino acid coupling (Oxyma/DIC)
Cleavage and Deprotection Treatment with TFA/phenol/triisopropylsilane/H2O (88:5:2:5)
Oxidation and Cyclization Controlled air oxidation to form disulfide bonds
Purification RP-HPLC on C8 or C18 columns with 10-90% acetonitrile gradient
Characterization MALDI-TOF mass spectrometry for molecular weight confirmation

Research Findings on Preparation Impact

  • The choice of amino acid substitutions at positions 3, 7, 12, and 16 significantly affects peptide properties such as solubility, stability, and biological activity.
  • The solid-phase synthesis method enables the production of multiple analogs for structure-activity relationship studies, critical for optimizing therapeutic potential.
  • The oxidative cyclization step is crucial for biological activity, as the cyclic structure confers resistance to proteolytic degradation and maintains functional conformation.

Q & A

Q. How should researchers design experiments to study the antimicrobial mechanisms of theta defensin subunit A (TDSA)?

  • Methodological Answer : Begin with a hypothesis-driven approach, such as testing TDSA’s efficacy against gram-positive/negative bacteria or enveloped viruses. Use in vitro assays (e.g., minimum inhibitory concentration (MIC) tests) and compare results with structurally similar defensins. Include control groups (e.g., scrambled peptide sequences) to isolate TDSA-specific effects. Validate findings via electron microscopy to visualize membrane disruption .
  • Data Validation : Replicate experiments across multiple cell lines (e.g., human epithelial cells, murine macrophages) to ensure consistency. Use statistical tools like ANOVA to assess significance .

Q. What are the critical variables to control when analyzing TDSA’s interaction with lipid bilayers?

  • Key Variables : Lipid composition (e.g., phosphatidylcholine vs. cholesterol-rich membranes), pH (mimicking physiological vs. inflammatory conditions), and peptide concentration. Use surface plasmon resonance (SPR) or circular dichroism (CD) to monitor structural changes .
  • Common Pitfalls : Failure to account for temperature fluctuations during SPR experiments may skew binding affinity calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions between TDSA’s in vitro efficacy and limited in vivo bioavailability?

  • Analytical Framework :
    • Pharmacokinetic Profiling : Measure TDSA’s half-life using radiolabeled peptides in animal models.
    • Protease Sensitivity : Test susceptibility to serum proteases (e.g., trypsin) via mass spectrometry.
    • Formulation Optimization : Explore nanoparticle encapsulation or PEGylation to enhance stability .
  • Data Interpretation : Compare bioavailability metrics (e.g., AUC) across studies, noting species-specific differences (e.g., murine vs. primate models) .

Q. What computational strategies are effective for predicting TDSA’s tertiary structure and binding motifs?

  • Methodology :
    • Homology Modeling : Use tools like SWISS-MODEL with templates from alpha-defensin structures (PDB: 1DFN).
    • Molecular Dynamics (MD) Simulations : Simulate TDSA-membrane interactions under varying ionic conditions (e.g., 150 mM NaCl).
    • Machine Learning : Train algorithms on antimicrobial peptide databases to predict novel TDSA analogs .
  • Validation : Cross-reference predictions with experimental NMR or X-ray crystallography data .

Data Analysis and Interpretation

Q. How should researchers address variability in TDSA’s cytotoxicity assays across different cell types?

  • Statistical Approach :
    • Normalize cytotoxicity data to cell viability controls (e.g., untreated cells).
    • Use mixed-effects models to account for inter-experimental variability.
    • Apply post-hoc tests (e.g., Tukey’s HSD) to identify cell-type-specific responses .
  • Reporting Standards : Include raw data distributions (e.g., box plots) and effect sizes in supplementary materials .

Q. What criteria determine whether TDSA’s immunomodulatory effects are statistically significant in transcriptomic studies?

  • Thresholds :
    • Fold Change : ≥2x up/downregulation (adjusted p-value <0.05 via Benjamini-Hochberg correction).
    • Pathway Enrichment : Use tools like DAVID or GSEA to identify overrepresented immune pathways (e.g., NF-κB signaling) .
  • Limitations : Avoid overinterpreting RNA-seq data without validating key targets via qPCR or Western blot .

Ethical and Methodological Rigor

Q. How can researchers ensure data reproducibility when studying TDSA in primary human cells?

  • Best Practices :
    • Obtain informed consent for cell donations, adhering to IRB protocols (e.g., anonymization of donor data).
    • Standardize cell culture conditions (e.g., serum batches, passage numbers).
    • Publish detailed SOPs for peptide synthesis and purification .

Q. What ethical considerations apply when testing TDSA in animal models of infection?

  • Guidelines :
    • Follow ARRIVE 2.0 guidelines for reporting in vivo experiments.
    • Minimize cohort sizes via power analysis and prioritize non-terminal endpoints (e.g., bioluminescent imaging).
    • Disclose conflicts of interest, particularly if collaborating with peptide synthesis companies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.